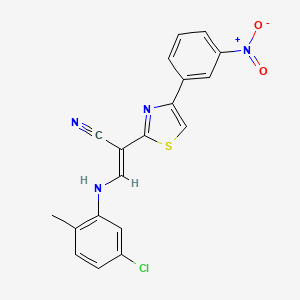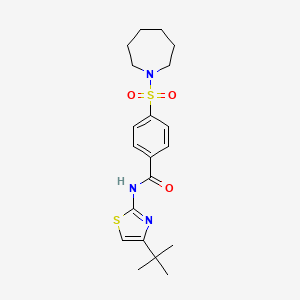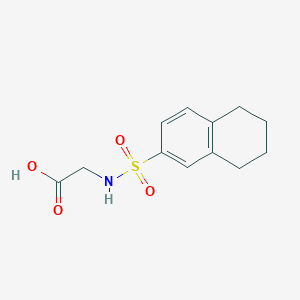
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid (THNSA) is a small molecule compound that has been extensively studied for its potential therapeutic properties. THNSA has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has also been shown to inhibit the activation of microglia, immune cells in the central nervous system that play a key role in neuroinflammation.
Efectos Bioquímicos Y Fisiológicos
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and apoptosis in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is also stable and can be easily synthesized in large quantities. However, 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid. One direction is to further investigate its mechanism of action and its potential therapeutic properties in other diseases. Another direction is to develop more effective formulations of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid that can improve its solubility and bioavailability. Additionally, the development of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid can be synthesized through a two-step process. The first step involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The second step involves the reaction of 2-naphthyl chlorosulfonate with glycine ethyl ester hydrochloride to form 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,13H,1-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOXQZJZSHQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)
![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)
![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)
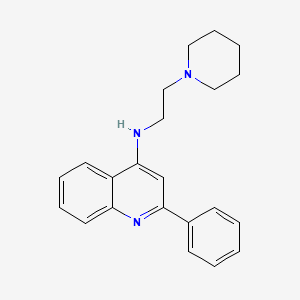
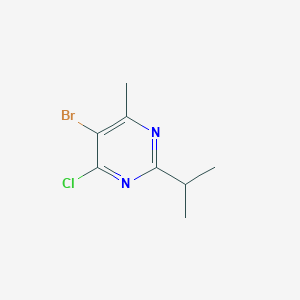
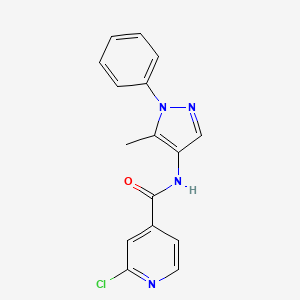
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

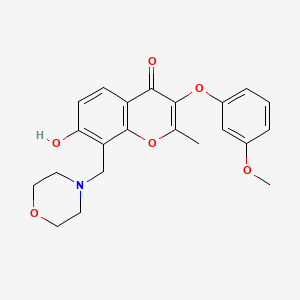
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
